molecular formula C6H12O4S B3372127 2-(Propane-2-sulfonyl)propanoic acid CAS No. 873975-37-2

2-(Propane-2-sulfonyl)propanoic acid

Cat. No.: B3372127
CAS No.: 873975-37-2
M. Wt: 180.22 g/mol
InChI Key: GMNRCTYVFSEYMB-UHFFFAOYSA-N
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Description

2-(Propane-2-sulfonyl)propanoic acid is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . It is also known by its IUPAC name, 2-(isopropylsulfonyl)propanoic acid . This compound is characterized by the presence of a sulfonyl group attached to a propanoic acid backbone, making it a sulfonyl derivative of propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propane-2-sulfonyl)propanoic acid typically involves the sulfonylation of propanoic acid derivatives. One common method is the reaction of propanoic acid with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Propane-2-sulfonyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Propane-2-sulfonyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Propane-2-sulfonyl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity . The exact pathways and targets are still under investigation, but the compound’s ability to modify biological molecules makes it a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)propanoic acid
  • 2-(Ethylsulfonyl)propanoic acid
  • 2-(Butylsulfonyl)propanoic acid

Uniqueness

2-(Propane-2-sulfonyl)propanoic acid is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-propan-2-ylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-4(2)11(9,10)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNRCTYVFSEYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873975-37-2
Record name 2-(propane-2-sulfonyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Propane-2-sulfonyl)propanoic acid
Reactant of Route 2
2-(Propane-2-sulfonyl)propanoic acid
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2-(Propane-2-sulfonyl)propanoic acid
Reactant of Route 4
2-(Propane-2-sulfonyl)propanoic acid
Reactant of Route 5
2-(Propane-2-sulfonyl)propanoic acid
Reactant of Route 6
2-(Propane-2-sulfonyl)propanoic acid

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